4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid
Description
4-[(Z)-(Prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazinylidene moiety substituted with a prop-2-enylcarbamothioyl group in the Z configuration. This compound’s structure includes:
- A benzoic acid core, providing a carboxylic acid functional group for hydrogen bonding or salt formation.
- A prop-2-enylcarbamothioyl substituent (–SC(NH2)=N–CH₂–CH=CH₂), contributing sulfur-based reactivity and stereoelectronic effects due to the Z configuration.
Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELXL being widely employed for refinement .
Properties
IUPAC Name |
4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-7-13-12(18)15-14-8-9-3-5-10(6-4-9)11(16)17/h2-6,8H,1,7H2,(H,16,17)(H2,13,15,18)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMZQWICFVZKMK-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using potassium permanganate (KMnO4) to form carboxylic acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol. Substitution reactions can occur at the benzoic acid moiety, where electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex organic molecules. In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties . In medicine, it could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets or pathways. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the provided evidence:
Key Comparative Insights
Electronic and Steric Effects
- The Z configuration restricts rotation, stabilizing specific conformations .
- 4-{[Benzyl(propan-2-yl)amino]methyl}benzoic Acid : The bulky benzyl and isopropyl groups increase steric hindrance, likely reducing solubility in polar solvents but improving membrane permeability in biological systems.
Crystallographic and Computational Insights
- X-ray studies of similar hydrazinylidene derivatives reveal planar geometries, facilitating stacking interactions in crystal lattices .
- Computational modeling predicts the target compound’s thioamide group to exhibit stronger hydrogen-bond acceptor capacity (via sulfur) compared to oxygen-based amides .
Biological Activity
4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound could potentially serve as an antimicrobial agent .
Anticancer Properties
Several derivatives of benzoic acid have shown promise in anticancer research. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by activating proteasome and autophagy pathways. This suggests that this compound may also exhibit cytotoxic effects against cancer cells through similar mechanisms .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were highlighted in studies exploring its ability to modulate immune responses. For instance, related benzoic acid derivatives have been shown to increase the population of regulatory T-cells (CD4+ Tregs), which play a critical role in controlling inflammation . This suggests that this compound may also enhance Treg populations and reduce inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that the compound can activate key pathways involved in protein degradation and cellular homeostasis. Specifically, it has been shown to enhance the activity of cathepsins B and L, which are crucial for lysosomal function and protein turnover .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various benzoic acid derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Analysis : In a comparative analysis of several benzoic acid derivatives, the compound was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. Results indicated a notable reduction in cell viability, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
